tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
Description
tert-Butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a bicyclic tertiary amine protected by a tert-butyloxycarbonyl (Boc) group. It is frequently employed as a key intermediate in pharmaceutical synthesis due to its rigid pyrrolo-pyrrole scaffold, which enhances stereochemical control in drug candidates . Oxalic acid, a dicarboxylic acid, often serves as a counterion or crystallization agent in salt formation, improving solubility and stability of amine-containing compounds . This article compares the structural, synthetic, physicochemical, and safety profiles of this compound with its analogues and oxalic acid.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQHBFBQPFJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require a catalytic ruthenium complex and an alkali metal base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or a biochemical probe.
Industry: In the industrial sector, this compound is used in the synthesis of various materials and chemicals. Its role as a catalyst in asymmetric synthesis is particularly noteworthy .
Mechanism of Action
The mechanism of action of tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products through asymmetric synthesis . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Core Structural Features
The target compound features a fused pyrrolidine-pyrrolidone ring system with a Boc group at position 3. Key analogues include:
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS 250275-15-1): Structural similarity score 1.00, differing only in stereochemistry .
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate (CAS 1187933-06-7): A pyridine-fused variant (similarity 0.94) .
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0): A spirocyclic analogue (similarity 0.98) .
Oxalic acid lacks a nitrogenous core but is structurally simpler, with two carboxylic acid groups facilitating salt formation .
Physicochemical Properties
Key Observations :
Biological Activity
Tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (CAS Number: 370882-55-6) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential as an anticancer agent.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : ≥ 97%
- Flash Point : 132.45 °C
- Density : 1.076 g/cm³ (predicted)
These properties position the compound within a class of heterocyclic compounds known for their diverse biological activities.
Cytotoxicity and Antiproliferative Effects
Recent studies have shown that pyrrole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, a series of synthesized pyrrole derivatives demonstrated significant antiproliferative activity through resazurin assays, indicating their potential as anticancer agents . Specifically, certain fused pyrroles displayed enhanced activity against HepG-2 and EACC cell lines, with IC50 values suggesting effective inhibition of cell growth .
Anti-inflammatory Activity
Tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate has also been evaluated for anti-inflammatory properties. In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases . The mechanism of action appears to involve modulation of the apoptotic pathways and inhibition of inflammatory mediators.
Antioxidant Properties
The antioxidant capacity of pyrrole derivatives has been investigated using DPPH assays. Compounds similar to tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate exhibited significant free radical scavenging activity . This antioxidant effect may contribute to their overall therapeutic potential by mitigating oxidative stress-related damage in cells.
Case Studies
-
Cytotoxicity Study on HepG-2 Cells :
- Objective : Evaluate the cytotoxic effects of tert-butyl hexahydropyrrolo derivatives.
- Method : Resazurin assay was employed to measure cell viability.
- Results : Compounds showed IC50 values ranging from 50 to 200 µg/mL, indicating significant cytotoxicity.
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Anti-inflammatory Activity Assessment :
- Objective : Investigate the inhibitory effects on pro-inflammatory cytokines.
- Method : In vitro assays were conducted to measure cytokine levels.
- Results : Notable reductions in TNF-alpha and IL-6 levels were observed upon treatment with the compound.
Summary of Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
